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Compound of Interest

Compound Name: 1-Pentanol

Cat. No.: B3423595

This guide provides an in-depth analysis of the spectroscopic data for 1-pentanol (CsH120), a
primary alcohol with significant applications in the chemical and pharmaceutical industries. The
following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This
document is intended for researchers, scientists, and drug development professionals requiring
a comprehensive understanding of the structural and analytical characteristics of 1-pentanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For 1-pentanol, both *H and 13C NMR spectra are
crucial for confirming its identity and purity.

'H NMR Spectroscopy Data

The *H NMR spectrum of 1-pentanol exhibits distinct signals corresponding to the different
proton environments in the molecule. The chemical shifts (8) are typically reported in parts per
million (ppm) relative to a standard, commonly tetramethylsilane (TMS).
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Assignment Chemical Shift (ppm)  Multiplicity Integration
H-1 (-CH20H) ~3.60 Triplet (t) 2H
H-2 (-CH2CH20H) ~1.56 Quintet 2H
H-3 (-CH2CH2CH20H) ~1.34 Sextet 2H
H-4 (CHsCHz-) ~1.32 Sextet 2H
H-5 (CHs-) ~0.91 Triplet (t) 3H
-OH Variable Singlet (s) 1H

Note: The chemical shift of the hydroxyl (-OH) proton is variable and can be influenced by
factors such as solvent, concentration, and temperature.

3C NMR Spectroscopy Data

The 3C NMR spectrum of 1-pentanol shows five distinct signals, corresponding to the five
unique carbon atoms in the molecule.[1]

Assignment Chemical Shift (ppm)
C-1 (-CH20H) ~62.5
C-2 (-CH2CH20H) ~325
C-3 (-CH2CH2CH20H) ~28.3
C-4 (CH3CH2-) ~22.6
C-5 (CHs-) ~14.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of 1-pentanol displays characteristic
absorption bands that confirm the presence of the hydroxyl (-OH) and alkyl (C-H) groups.
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Wavenumber (cm~?) Vibrational Mode Functional Group
~3330 (broad) O-H stretch Alcohol (-OH)
~2950-2850 C-H stretch Alkane (C-H)

~1050 C-O stretch Primary Alcohol (C-O)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. The mass spectrum of 1-pentanol provides information
about its molecular weight and fragmentation pattern. The molecular ion peak ([M]*) for 1-
pentanol is observed at m/z = 88.[2]

Common fragmentation patterns for 1-pentanol involve the loss of water, alkyl groups, and
rearrangements. A prominent fragmentation pathway is the McLafferty rearrangement, which
can result in a base peak at m/z = 42.[3][4]

m/z Relative Abundance Possible Fragment

88 Low [CsH120]* (Molecular lon)

70 High [M - H20]*

55 High [CaH7]*

42 Base Peak [CsHe]* (from McLafferty
rearrangement)

41 High [C3Hs]*

31 High [CH20H]*

29 High [C2Hs]*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data

for liquid samples like 1-pentanol.
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NMR Spectroscopy Protocol (*H and *3C)

e Sample Preparation:

o Dissolve approximately 5-20 mg of 1-pentanol in about 0.6-0.7 mL of a deuterated solvent
(e.g., chloroform-d, CDCIs) in a clean, dry NMR tube.[5] The use of a deuterated solvent is
essential to avoid large solvent signals in the *H NMR spectrum.[6]

o Ensure the sample is free of any solid particles by filtering if necessary.[5]
e Instrument Setup:

o Place the NMR tube in the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.
o Data Acquisition:

o For H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 13C NMR, a larger number of scans is typically required due to the low natural
abundance of the 13C isotope. A proton-decoupled experiment is commonly performed to
simplify the spectrum and enhance sensitivity.

» Data Processing:

o

The raw data (Free Induction Decay, FID) is Fourier transformed to obtain the frequency-
domain spectrum.

o

The spectrum is phased and baseline corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,
TMS).

[¢]
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o Integration of the peaks in the *H NMR spectrum is performed to determine the relative
number of protons.

Infrared (IR) Spectroscopy Protocol

For a liquid sample like 1-pentanol, the neat (undiluted) spectrum can be obtained using the
following methods:

o Salt Plate Method:

o Place a drop of 1-pentanol on a clean, dry salt plate (e.g., NaCl or KBr).[7][8]

o Place a second salt plate on top to create a thin liquid film.[7]

o Mount the salt plates in the spectrometer's sample holder.

o Acquire a background spectrum of the empty beam path.

o Acquire the sample spectrum.

o The final spectrum is presented as transmittance or absorbance versus wavenumber.
o Attenuated Total Reflectance (ATR) Method:

o Place a drop of 1-pentanol directly onto the ATR crystal.

o Acquire a background spectrum of the clean, empty ATR crystal.

o Acquire the sample spectrum. This technique is often simpler and requires less sample
preparation than the salt plate method.[9]

Mass Spectrometry Protocol

e Sample Introduction:

o For a volatile liquid like 1-pentanol, direct injection or infusion into the ion source is a
common method. The sample can also be introduced via gas chromatography (GC-MS)
for separation from any impurities.
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¢ lonization:

o Electron Impact (El) is a common ionization technique for relatively small, volatile
molecules like 1-pentanol. In El, the sample molecules are bombarded with a high-energy
electron beam, causing ionization and fragmentation.

e Mass Analysis:
o The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
o The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

e Detection:

o The separated ions are detected, and a mass spectrum is generated, which plots the
relative abundance of ions as a function of their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the
spectroscopic data of a chemical compound like 1-pentanol.
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Caption: Workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 1-Pentanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3423595#spectroscopic-data-of-1-pentanol-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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